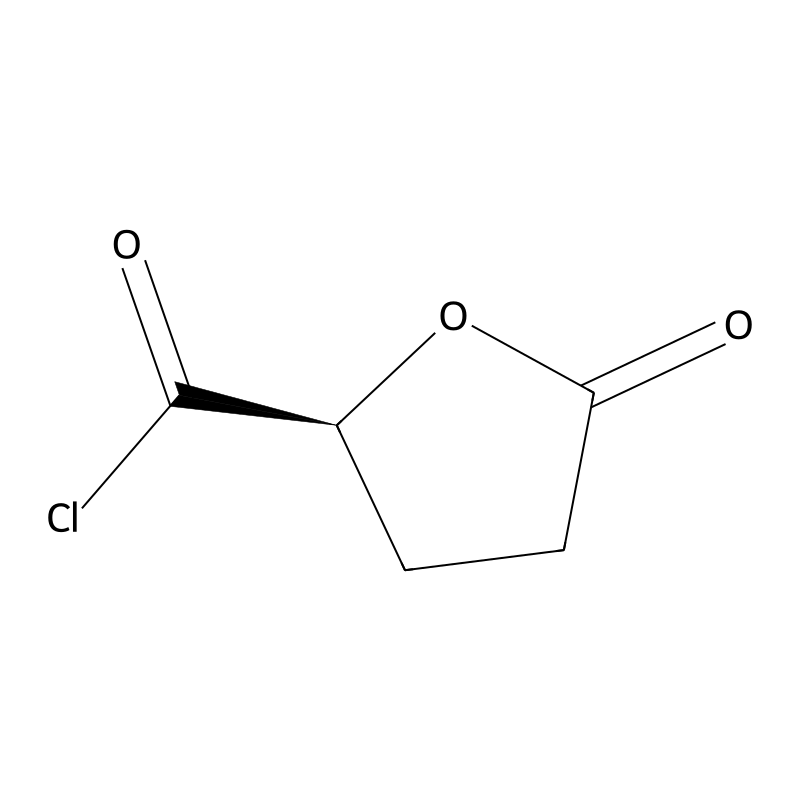

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride is a chemical compound characterized by its unique structural features, including a tetrahydrofuran ring with a carbonyl chloride functional group. Its molecular formula is , and it has a molecular weight of 150.55 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the carbonyl chloride group, which can participate in various

- A search on ChemSpider, a database of chemical structures, yields no results for this specific molecule [].

- PubChem, a database of chemical compounds, also has no record of (S)-5-Oxotetrahydrofuran-2-carbonyl chloride [].

There is a possibility that this molecule is a hypothetical compound or one that has not yet been synthesized.

If you have encountered this name in a specific research context, it might be helpful to consult the original source for more information.

Further Exploration

While there's no current research on (S)-5-Oxotetrahydrofuran-2-carbonyl chloride, its close relative, (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid, has been studied for its potential applications:

- Nucleophilic Acyl Substitution: The carbonyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters, respectively. For instance, when treated with an amine, it yields the corresponding amide.

- Hydrolysis: In the presence of water, (S)-5-oxotetrahydrofuran-2-carbonyl chloride can hydrolyze to form (S)-5-oxotetrahydrofuran-2-carboxylic acid and hydrochloric acid.

- Formation of Derivatives: It can also react with various reagents to form derivatives that may have enhanced biological activity or different physicochemical properties.

The biological activity of (S)-5-oxotetrahydrofuran-2-carbonyl chloride is primarily linked to its derivatives. Compounds derived from this structure have shown potential in various therapeutic areas, including:

- Antimicrobial Activity: Some derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties: Certain modifications of the compound have been investigated for their ability to inhibit cancer cell proliferation.

Research into the specific biological mechanisms of (S)-5-oxotetrahydrofuran-2-carbonyl chloride and its derivatives is ongoing, with promising results indicating potential pharmacological applications.

The synthesis of (S)-5-oxotetrahydrofuran-2-carbonyl chloride can be achieved through several methods:

- From L-Glutamic Acid: One common synthetic route involves the conversion of L-glutamic acid through a series of reactions including nitration followed by chlorination to yield the desired carbonyl chloride .

- Using Carbonylation Reactions: Another method includes carbonylation processes where appropriate precursors undergo reaction with carbon monoxide in the presence of catalysts to introduce the carbonyl group effectively.

- Direct Chlorination: The compound can also be synthesized via direct chlorination of (S)-5-oxotetrahydrofuran-2-carboxylic acid using thionyl chloride or oxalyl chloride under controlled conditions.

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives are being explored for potential use as pharmaceuticals due to their biological activities.

- Chemical Research: The compound is used in research settings to develop new synthetic methodologies and explore structure-activity relationships.

Interaction studies involving (S)-5-oxotetrahydrofuran-2-carbonyl chloride typically focus on its reactivity with biological targets or other small molecules. These studies help elucidate:

- Binding Affinity: How well the compound or its derivatives bind to specific enzymes or receptors.

- Mechanism of Action: Understanding how these compounds exert their biological effects, particularly in drug development contexts.

- Toxicology Profiles: Evaluating the safety and toxicity of the compound and its derivatives through various assays.

Similar Compounds

(S)-5-Oxotetrahydrofuran-2-carbonyl chloride has several similar compounds that share structural characteristics but differ in functional groups or stereochemistry. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| (R)-5-Oxotetrahydrofuran-2-carboxylic acid | 53558-93-3 | 1.00 |

| 5-Oxotetrahydrofuran-2-carboxylic acid | 4344-84-7 | 1.00 |

| Ethyl tetrahydrofuran-2-carboxylate | 16874-34-3 | 1.00 |

| (S)-Tetrahydrofuran-2-carboxylic acid | 87392-07-2 | 0.91 |

| Tetrahydrofuran-2-carboxylic acid | 16874-33-2 | 0.91 |

These compounds are significant for comparison as they may possess similar reactivity patterns but could exhibit different biological activities or synthetic pathways, highlighting the uniqueness of (S)-5-Oxotetrahydrofuran-2-carbonyl chloride within this chemical family.